BAY1238097 - 1564268-08-1

BAY1238097

Catalog Number: EVT-260969
CAS Number: 1564268-08-1
Molecular Formula: C25H33N5O3
Molecular Weight: 451.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BET Inhibitor BAY1238097 is an inhibitor of the Bromodomain (BRD) and Extra-Terminal domain (BET) family of proteins, with potential antineoplastic activity. Upon administration, the BET inhibitor BAY1238097 binds to the acetylated lysine recognition motifs on the BRD of BET proteins, thereby preventing the interaction between BET proteins and histones. This disrupts chromatin remodeling and prevents the expression of certain growth-promoting genes. This leads to an inhibition of tumor cell growth. BET proteins (BRD2, BRD3, BRD4 and BRDT) are transcriptional regulators that bind to acetylated lysines on the tails of histones H3 and H4, and regulate chromatin structure and function; they play an important role in the modulation of gene expression during development and cellular growth.
Overview

BAY1238097 is a potent and selective inhibitor of bromodomain and extra-terminal motif proteins, commonly referred to as BET proteins. These proteins are critical in regulating gene transcription by binding to acetylated lysines on histones. BAY1238097 has demonstrated significant anti-proliferative activity in various cancer models, particularly in acute myeloid leukemia and multiple myeloma. This compound is categorized as a small molecule drug and is primarily researched for its potential therapeutic applications in oncology.

Synthesis Analysis

Methods and Technical Details

The synthesis of BAY1238097 involves several key steps to construct its unique chemical structure, which includes a benzodiazepine core. The general synthetic route can be summarized as follows:

  1. Formation of the Benzodiazepine Core: The initial step involves creating the benzodiazepine scaffold, which serves as the backbone of the compound.
  2. Introduction of Functional Groups: Dimethoxy and methyl groups are introduced at specific positions on the benzodiazepine core.
  3. Coupling with Piperazine Derivative: The final step includes coupling the modified benzodiazepine with a piperazine derivative to yield BAY1238097.

In industrial settings, large-scale synthesis employs optimized reaction conditions to maximize yield and purity. This process involves careful preparation of starting materials, controlled addition of reagents under specific temperature and pressure conditions, and purification through chromatography techniques.

Molecular Structure Analysis

Structure and Data

BAY1238097 features a complex molecular structure characterized by its benzodiazepine framework and additional functional groups that enhance its biological activity. The compound's chemical formula is C19_{19}H22_{22}N4_{4}O3_{3}, with a molecular weight of 342.4 g/mol. Its structural characteristics include:

  • Benzodiazepine Core: This core is essential for its interaction with BET proteins.
  • Dimethoxy Groups: These groups contribute to the compound's hydrophobic properties, influencing its binding affinity.
  • Piperazine Ring: This moiety enhances solubility and bioavailability .
Chemical Reactions Analysis

Reactions and Technical Details

BAY1238097 can undergo various chemical reactions, which are critical for modifying its structure or synthesizing derivatives:

  • Oxidation: The compound can be oxidized under specific conditions using agents like hydrogen peroxide or potassium permanganate to form oxidized derivatives.
  • Reduction: Reduction reactions can modify functional groups on the benzodiazepine scaffold, utilizing reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: Substitution reactions allow for the introduction of different substituents on the aromatic rings, employing reagents like bromine for halogenation or nitric acid for nitration.

These reactions facilitate the development of analogs that may exhibit varied biological activities or improved pharmacological properties.

Mechanism of Action

BAY1238097 exerts its therapeutic effects primarily through the inhibition of BET proteins, which are involved in transcriptional regulation. By binding to the bromodomains of these proteins, BAY1238097 disrupts their interaction with acetylated histones, leading to decreased transcription of oncogenes such as MYC. This mechanism has been shown to result in significant anti-tumor activity across various cancer cell lines, including those derived from pancreatic ductal adenocarcinoma (PDAC) and non-small cell lung cancer (NSCLC) .

The compound's efficacy is linked to its ability to modulate key signaling pathways involved in cell proliferation and survival, including those regulated by MYC and other transcription factors .

Physical and Chemical Properties Analysis

Physical Properties

BAY1238097 is characterized by several physical properties that influence its behavior in biological systems:

  • Solubility: The compound exhibits moderate solubility in organic solvents but limited solubility in water, which affects its bioavailability.
  • Stability: It remains stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.

Chemical Properties

The chemical properties of BAY1238097 include:

  • Melting Point: Specific melting point data are not widely reported but are essential for understanding thermal stability.
  • pKa Values: These values indicate the acidity or basicity of functional groups within the molecule, influencing its ionization state at physiological pH.

Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used to assess these properties during research and development phases .

Applications

BAY1238097 has significant scientific applications across various fields:

  • Chemistry: It serves as a chemical probe for studying the functions of BET proteins and their roles in gene transcription.
  • Biology: The compound is utilized in cellular and molecular biology research to explore gene expression regulation and chromatin remodeling processes.
  • Medicine: BAY1238097 is investigated as a potential therapeutic agent for treating various cancers, particularly those associated with dysregulated BET protein activity .
  • Drug Development: Its mechanism of action has prompted further research into developing new drugs targeting BET proteins, aiming for improved efficacy and reduced toxicity compared to earlier inhibitors .
Introduction to BET Bromodomain Inhibition

Epigenetic Dysregulation in Oncogenesis

Epigenetic modifications, particularly histone acetylation, regulate gene expression by altering chromatin accessibility. In cancer, dysregulation of these modifications leads to aberrant activation of oncogenes. Acetylated lysine residues on histones H3 and H4 serve as recognition sites for bromodomain-containing proteins, which recruit transcriptional complexes to specific genomic loci. When hijacked in malignancies, this process drives uncontrolled proliferation and survival. For example, super-enhancers—large clusters of enhancers enriched with acetylated histones—become hyperactivated near oncogenes like MYC, amplifying their expression. BET (Bromodomain and Extra-Terminal) proteins, comprising BRD2, BRD3, BRD4, and BRDT, function as epigenetic "readers" that bind acetylated histones through their tandem bromodomains (BD1 and BD2). Their dysregulation is implicated across diverse cancers, making them high-value therapeutic targets [3] [6].

Role of BET Proteins in Transcriptional Regulation

BET proteins orchestrate transcriptional elongation by recruiting the P-TEFb (Positive Transcription Elongation Factor b) complex and mediator proteins to acetylated chromatin. BRD4, the most extensively studied BET member, directly phosphorylates RNA Polymerase II to initiate mRNA synthesis. Key mechanistic roles include:

  • Oncogene Activation: BRD4 binds super-enhancers of MYC, BCL2, and CDK6, sustaining tumorigenic transcription [6] [8].
  • Inflammatory Signaling: BET proteins co-activate NF-κB, driving pro-inflammatory cytokine production in the tumor microenvironment [3] [6].
  • Cell Cycle Progression: BRD2/4 regulate E2F1 targets, promoting S-phase entry [6].

Table 1: BET Protein Family Members and Functions

ProteinBromodomainsKey FunctionsCancer Relevance
BRD2BD1, BD2E2F1 activation, cell cycle progressionLymphoma, leukemia
BRD3BD1, BD2Chromatin remodeling, NF-κB signalingAML, multiple myeloma
BRD4BD1, BD2P-TEFb recruitment, super-enhancer regulationNSCLC, PDAC, NUT carcinoma
BRDTBD1, BD2Meiotic regulationNot significant in somatic cancers

BAY1238097 is a synthetic small-molecule inhibitor that competitively binds BD1 and BD2 of BET proteins, displacing them from acetylated histones. It exhibits nanomolar potency (IC₅₀ <100 nM in TR-FRET assays) and high selectivity for BET bromodomains over other epigenetic readers [2] [5]. Mechanistically, it disrupts BRD4-histone interactions (IC₅₀ = 63 nM for BRD4), leading to rapid downregulation of oncogenic transcripts [2] [10].

Rationale for Targeting BET Family in MYC-Driven Malignancies

The MYC oncogene is a master regulator of tumor metabolism, proliferation, and apoptosis, yet it has been historically undruggable. BET inhibitors indirectly suppress MYC by blocking BRD4 recruitment to its super-enhancers. BAY1238097 demonstrates compelling activity in preclinical models of MYC-driven cancers:

  • Hematologic Malignancies: In acute myeloid leukemia (AML) and multiple myeloma (MM) cell lines, BAY1238097 reduced c-MYC protein levels and suppressed proliferation (IC₅₀ = 70–208 nM). Xenograft models showed tumor growth inhibition (T/C = 3–20%) at 15 mg/kg [2] [3].
  • Solid Tumors: In KRAS-mutant pancreatic ductal adenocarcinoma (PDAC) and non-small cell lung cancer (NSCLC), BAY1238097 decreased tumor burden by 36–56% in genetically engineered mouse models, independent of MYC in some contexts [8].
  • Synergistic Potential: Preclinical studies reveal synergy with EZH2, BTK, and mTOR inhibitors by co-targeting complementary oncogenic pathways [3].

Table 2: Preclinical Efficacy of BAY1238097 in Cancer Models

Cancer TypeModel SystemKey BiomarkersEfficacy Outcome
AMLMOLM-13, THP-1 cells↓c-MYC, ↓CDK6, ↑HEXIM1IC₅₀: 70–100 nM; T/C: 13–20% (in vivo)
Diffuse Large B-Cell LymphomaSU-DHL-8 xenograft↓MYC, ↓BCL2, ↓IRAK1Tumor growth inhibition >50%
PDACKRASᴳ¹²ᴰ mouse model↓Ki67, ↓inflammatory cytokines36% reduction in tumor area
NSCLCKRASᴳ¹²ᴰ mouse modelIndependent of MYC regulation56% reduction in tumor grade

BAY1238097 also modulates non-MYC pathways. In PDAC, it suppresses NF-κB and JAK-STAT signaling, attenuating cytokine-driven survival. Despite promising preclinical data, its clinical development was halted in Phase I due to toxicity, highlighting the need for optimized dosing or next-generation BET inhibitors [1] [5] [9].

Properties

CAS Number

1564268-08-1

Product Name

BAY1238097

IUPAC Name

(4S)-7,8-dimethoxy-N,4-dimethyl-1-[4-(4-methylpiperazin-1-yl)phenyl]-4,5-dihydro-2,3-benzodiazepine-3-carboxamide

Molecular Formula

C25H33N5O3

Molecular Weight

451.6 g/mol

InChI

InChI=1S/C25H33N5O3/c1-17-14-19-15-22(32-4)23(33-5)16-21(19)24(27-30(17)25(31)26-2)18-6-8-20(9-7-18)29-12-10-28(3)11-13-29/h6-9,15-17H,10-14H2,1-5H3,(H,26,31)/t17-/m0/s1

InChI Key

CJIPEACKIJJYED-KRWDZBQOSA-N

SMILES

CC1CC2=CC(=C(C=C2C(=NN1C(=O)NC)C3=CC=C(C=C3)N4CCN(CC4)C)OC)OC

Solubility

Soluble in DMSO, not in water

Synonyms

BAY1238097; BAY-1238097; BAY 1238097; BAY12-38097; BAY-12-38097; BAY 12-38097; BAY 123; BAY-123.

Canonical SMILES

CC1CC2=CC(=C(C=C2C(=NN1C(=O)NC)C3=CC=C(C=C3)N4CCN(CC4)C)OC)OC

Isomeric SMILES

C[C@H]1CC2=CC(=C(C=C2C(=NN1C(=O)NC)C3=CC=C(C=C3)N4CCN(CC4)C)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.